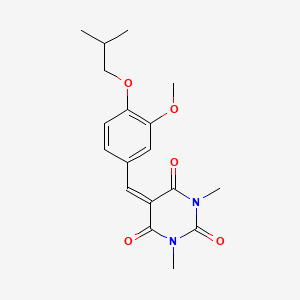
N-(2-ethylhexyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as TEHTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TEHTA is a chelating agent that has been found to have a high affinity for metal ions, particularly actinides and lanthanides.
Aplicaciones Científicas De Investigación
TEHTA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of TEHTA is in the field of nuclear waste management. TEHTA has been found to have a high affinity for actinides and lanthanides, which are present in nuclear waste streams. This property makes TEHTA a potential candidate for the development of new technologies for the separation and recovery of these metals from nuclear waste.
TEHTA has also been studied for its potential application in the field of medicine. It has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, TEHTA has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Mecanismo De Acción
TEHTA works by forming a complex with metal ions, particularly actinides and lanthanides. This complexation process is driven by the high affinity of TEHTA for these metals. Once the complex is formed, it can be separated from other components in the system using various separation techniques.
Biochemical and Physiological Effects
TEHTA has been found to have low toxicity and is not considered to be harmful to humans or the environment at the concentrations typically used in scientific research. However, more research is needed to fully understand the biochemical and physiological effects of TEHTA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TEHTA is its high affinity for actinides and lanthanides, which makes it a potential candidate for the development of new technologies for the separation and recovery of these metals from nuclear waste. Additionally, TEHTA has been found to have low toxicity and is not considered to be harmful to humans or the environment at the concentrations typically used in scientific research.
One of the limitations of TEHTA is its limited solubility in water, which can make it difficult to work with in aqueous systems. Additionally, TEHTA can be difficult to synthesize and purify, which can limit its availability for scientific research.
Direcciones Futuras
There are several potential future directions for TEHTA research. One area of interest is the development of new technologies for the separation and recovery of actinides and lanthanides from nuclear waste using TEHTA. Additionally, further research is needed to fully understand the anti-tumor and anti-inflammatory properties of TEHTA and its potential applications in the field of medicine. Finally, more research is needed to fully understand the biochemical and physiological effects of TEHTA and its potential impact on human health and the environment.
Métodos De Síntesis
TEHTA can be synthesized using a multistep process that involves the reaction of 2-ethylhexylamine and tetrahydro-2-furanone with ethylenediamine. The resulting product is then purified through a series of extraction and distillation processes. The final product is a white crystalline powder that is soluble in organic solvents.
Propiedades
IUPAC Name |
N'-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-3-5-7-12(4-2)10-16-14(18)15(19)17-11-13-8-6-9-20-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZARZVBJZWMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5105343.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)
![N-{3,5-bis[(2-benzoylhydrazino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B5105363.png)
![2-[(4-bromobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5105380.png)
![4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B5105386.png)
![4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5105397.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B5105408.png)

![11-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105413.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5105429.png)
![ethyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5105432.png)
![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)
